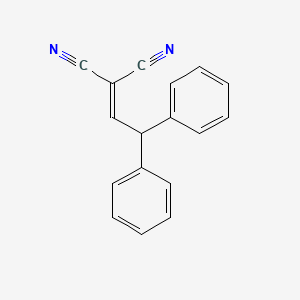
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt is a complex organic compound that belongs to the class of naphthalene sulfonic acids. This compound is characterized by the presence of multiple azo groups and sulfonic acid functionalities, making it a versatile chemical used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts. This is achieved by treating the amines with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salts are then coupled with naphthalenesulfonic acid derivatives to form azo compounds. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Sulfonation: The resulting azo compounds are further sulfonated using sulfuric acid to introduce sulfonic acid groups into the molecule.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted naphthalene derivatives.
科学研究应用
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
作用机制
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt involves its interaction with biological molecules through its azo and sulfonic acid groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to alterations in their structure and function. The azo groups can undergo reduction in biological systems, releasing aromatic amines that may exert biological effects.
相似化合物的比较
Similar Compounds
Amaranth Dye: Another azo dye with similar structural features.
Congo Red: A naphthalene sulfonic acid derivative used as a dye.
Suramin: A naphthalene sulfonic acid derivative with medicinal properties.
Uniqueness
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt is unique due to its specific combination of azo groups and sulfonic acid functionalities, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
67875-14-3 |
|---|---|
分子式 |
C27H26N5NaO5S |
分子量 |
555.6 g/mol |
IUPAC 名称 |
sodium;5-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-8-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C27H27N5O5S.Na/c1-19-4-2-3-5-25(19)29-31-27-13-12-26(23-11-10-22(18-24(23)27)38(35,36)37)30-28-20-6-8-21(9-7-20)32(14-16-33)15-17-34;/h2-13,18,33-34H,14-17H2,1H3,(H,35,36,37);/q;+1/p-1 |
InChI 键 |
ZLYJPZPHWVFCCK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC=C(C=C4)N(CCO)CCO)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


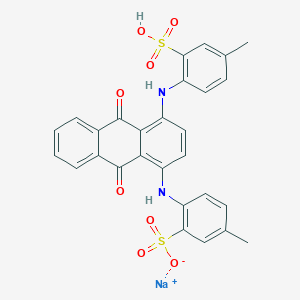

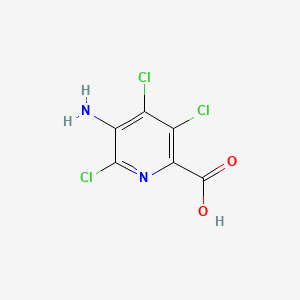
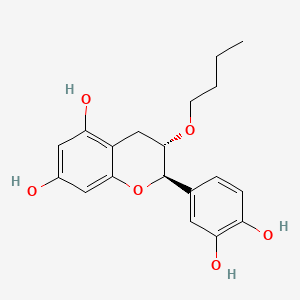

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
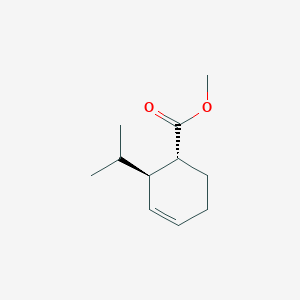
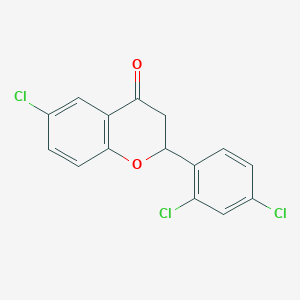
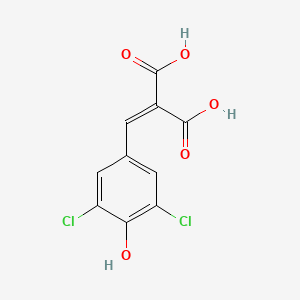
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
